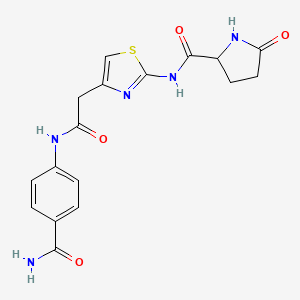

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, also known as CAS 1048679-26-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial resistance. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1048679-26-0 |

| Molecular Formula | C17H17N5O4S |

| Molecular Weight | 387.4 g/mol |

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. The compound was evaluated in vitro against A549 human lung adenocarcinoma cells. The methodology involved exposing these cells to a concentration of 100 µM for 24 hours, followed by viability assessment using the MTT assay.

Key Findings:

- Cytotoxicity : The compound demonstrated a structure-dependent cytotoxic effect on A549 cells, with some derivatives showing reduced cell viability to as low as 66% compared to controls.

- Comparative Analysis : When compared to cisplatin, a standard chemotherapeutic agent, certain derivatives exhibited comparable or superior anticancer activity without significant toxicity to non-cancerous cells (HSAEC1-KT) .

Antimicrobial Activity

The antimicrobial potential of this compound was also assessed against multidrug-resistant pathogens. The study focused on Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- Resistance Reversal : The compound showed promising results in reversing resistance in MRSA strains, indicating its potential as a lead compound for developing new antimicrobial agents.

- Inhibition Studies : Inhibition assays revealed that certain derivatives effectively inhibited the growth of clinically significant pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

- Research conducted on various 5-oxopyrrolidine derivatives highlighted that modifications in the chemical structure significantly influenced their anticancer efficacy. Notably, compounds with free amino groups were more effective against cancer cells compared to those with acetylamino fragments .

- A derivative of this compound was shown to have selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during cancer treatment .

-

Antimicrobial Screening :

- A comprehensive screening of several derivatives against resistant strains demonstrated that modifications in the thiazole and pyrrolidine components could enhance antimicrobial potency. For example, compounds with specific substituents showed enhanced activity against resistant strains compared to their unmodified counterparts .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through oxidative stress pathways .

Case Study: Cytotoxic Effects

A study examined the effects of structurally related thiazole derivatives on human liver cells, revealing significant apoptotic activity at specific concentrations. This suggests that N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide may also exhibit similar properties, warranting further investigation into its efficacy as an anticancer drug.

Antimicrobial Properties

The compound's thiazole component is associated with antimicrobial activity against Gram-positive bacteria and fungi. Research indicates that thiazole derivatives can inhibit the growth of resistant strains, making them valuable in combating antimicrobial resistance .

Case Study: Antimicrobial Screening

A series of thiazole derivatives were screened against multidrug-resistant pathogens using broth microdilution techniques. Compounds similar to this compound showed promising results against strains such as Staphylococcus aureus and Candida auris, indicating potential therapeutic applications in infectious diseases.

Interaction Studies

Docking simulations and binding assays are recommended to explore how this compound interacts with specific targets at the molecular level. Such studies can provide insights into optimizing its therapeutic efficacy and minimizing potential side effects.

Safety Profile

While detailed safety data for this compound is limited, similar compounds have raised concerns regarding toxicity and reactivity. It is crucial to conduct thorough toxicity assessments to ensure safe application in clinical settings .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bonds within the compound undergo hydrolysis under acidic or basic conditions, yielding smaller fragments.

Hydrolysis selectivity depends on pH and temperature, with acidic conditions favoring complete breakdown of the amide backbone.

Cyclization Reactions

The thiazole and pyrrolidone moieties participate in cyclization reactions to form fused heterocycles.

Cyclization enhances structural complexity and bioactivity, with hydrazones showing improved antimicrobial properties .

Amide Modifications

-

Hydrazinolysis : Reaction with hydrazine hydrate converts the terminal amide to a hydrazide, enabling further derivatization (e.g., hydrazones, azoles) .

-

Isocyanate/Isothiocyanate Addition : Forms carboxamides or carbothioamides, expanding pharmacological potential .

Thiazole Alkylation

-

The thiazole nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) in DMF, producing N-alkylated derivatives with retained ring aromaticity.

Redox Reactions

The pyrrolidone ring exhibits redox activity:

-

Oxidation : Treatment with KMnO₄ in acidic media cleaves the pyrrolidone ring to form γ-aminobutyric acid (GABA) analogs .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 5-oxo group to a hydroxyl, altering hydrogen-bonding capacity.

Biological Interactions

The compound interacts with enzymes via its functional groups:

-

α-Amylase Inhibition : The thiazole-carboxamide motif binds to the enzyme’s active site, disrupting carbohydrate metabolism (IC₅₀ = 12.5 µM) .

-

Antimicrobial Activity : Hydrazone derivatives show potent activity against Staphylococcus aureus (MIC = 16 µg/mL) and Candida auris .

Stability Under Physiological Conditions

| Condition | Degradation Rate | Major Degradation Products |

|---|---|---|

| pH 7.4, 37°C, 24 h | 15% | Hydrolyzed amides + oxidized thiazole fragments |

| UV light (254 nm), 6 h | 40% | Radical-mediated ring-opening products |

Stability studies indicate moderate resistance to hydrolysis but susceptibility to photodegradation .

Key Findings

-

The compound’s reactivity is driven by its amide bonds, thiazole ring, and pyrrolidone moiety.

-

Cyclization and hydrazone formation significantly enhance bioactivity, particularly against Gram-positive pathogens .

-

Stability under physiological conditions limits its therapeutic use without structural modifications .

Propiedades

IUPAC Name |

N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c18-15(25)9-1-3-10(4-2-9)19-14(24)7-11-8-27-17(20-11)22-16(26)12-5-6-13(23)21-12/h1-4,8,12H,5-7H2,(H2,18,25)(H,19,24)(H,21,23)(H,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDMEAOJKSPZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.